molecular formula C20H21F3N2O4 B2863922 N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 1396799-38-4

N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2863922
CAS No.: 1396799-38-4
M. Wt: 410.393
InChI Key: WWGOPEFWXKOWIA-UHFFFAOYSA-N
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Description

N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce primary or secondary amines.

Scientific Research Applications

N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(4-methylphenyl)oxalamide
  • N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(4-chlorophenyl)oxalamide

Uniqueness

N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4/c1-19(28,11-13-3-9-16(29-2)10-4-13)12-24-17(26)18(27)25-15-7-5-14(6-8-15)20(21,22)23/h3-10,28H,11-12H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGOPEFWXKOWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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